

A Technical Guide to 2-Cyclopropylethanol: Commercial Availability, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclopropylethanol**, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability, outlines a laboratory-scale synthesis protocol, and provides methods for its purification and characterization. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Commercial Availability

2-Cyclopropylethanol is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and pricing. Please note that prices and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.



Supplier	CAS Number	Purity	Available Quantities	Price (USD)	Lead Time
Thermo Scientific Chemicals	2566-44-1	96%	250 mg, 1 g, 5 g	\$108.65 (1 g)	In Stock
Synthonix,	2566-44-1	97%	1 g, 5 g, 10 g	\$35 (1 g), \$60 (5 g), \$110 (10 g)	In Stock
Abound Chem	2566-44-1	98%	1 g, 5 g, 10 g, 25 g	\$25 (1 g)	In Stock (1g)
ChemScene	2566-44-1	≥97%	Varies	Inquiry	1 Day
Chemazone	2566-44-1	N/A	1 mg	\$1,590.00	4 weeks
CP Lab Safety	2566-44-1	min 97%	1 gram	Inquiry	N/A
Conier Chem&Phar ma Limited	2566-44-1	99.00%	Inquiry	Inquiry	Average 350 days

Synthesis of 2-Cyclopropylethanol

The following protocol describes a potential laboratory-scale synthesis of 2-

Cyclopropylethanol based on the reduction of cyclopropylacetaldehyde. This method is adapted from established procedures for the synthesis of cyclopropylethanol and related compounds.[1]

Experimental Protocol: Synthesis of 2-Cyclopropylethanol

Materials:

- 3-Cyclopropyl-2,3-epoxypropionic acid ester
- Base (e.g., Sodium methoxide)

Foundational & Exploratory



- Acid (e.g., Dilute sulfuric acid)
- Reducing agent (e.g., Sodium borohydride)
- Methanol
- Diethyl ether
- · Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flasks, condenser, separatory funnel, rotary evaporator)

Procedure:

- Solvolysis of the Epoxy Ester: In a round-bottom flask, dissolve the 3-cyclopropyl-2,3epoxypropionic acid ester in methanol. Add a catalytic amount of a base, such as sodium methoxide, and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Hydrolysis to Aldehyde: Carefully add a dilute solution of sulfuric acid to the reaction mixture
 to neutralize the base and facilitate the hydrolysis of the intermediate to form
 cyclopropylacetaldehyde.
- Extraction of Aldehyde: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solution using a rotary evaporator at low temperature to avoid volatilization of the aldehyde.
- Reduction to Alcohol: Dissolve the crude cyclopropylacetaldehyde in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS).
- Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous



magnesium sulfate, and concentrate under reduced pressure. The crude **2- Cyclopropylethanol** can be purified by fractional distillation under reduced pressure.

A workflow for the synthesis and purification of **2-Cyclopropylethanol** is depicted in the following diagram:

Synthesis and Purification Workflow of 2-Cyclopropylethanol Solvolysis (Base in Methanol) Hydrolysis (Dilute Acid) Extraction with Diethyl Ether Reduction (Sodium Borohydride) Extraction with Diethyl Ether Purification (Fractional Distillation)



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Synthesis and Purification Workflow

Analytical Methods

The identity and purity of synthesized **2-Cyclopropylethanol** can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS) is suitable for the analysis.

Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent, such as dichloromethane or diethyl ether.

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Split Ratio: 50:1

MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-300.

Expected Results: The retention time and the mass spectrum of the major peak should be compared with a known standard or literature data for **2-Cyclopropylethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



1H and 13C NMR are powerful tools for the structural elucidation of **2-Cyclopropylethanol**. A 1H NMR spectrum for **2-Cyclopropylethanol** is publicly available and can be used for comparison.[2]

Sample Preparation: Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Expected 1H NMR Chemical Shifts (in CDCl3, approximate):

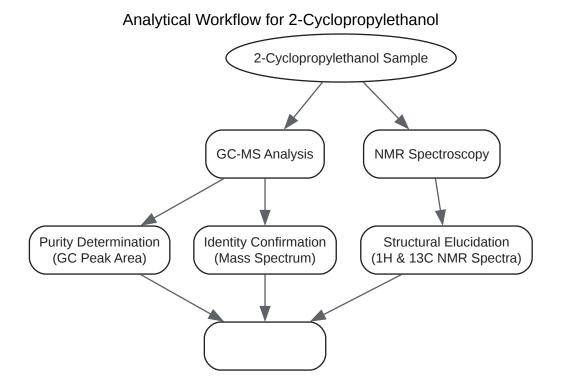
- Cyclopropyl protons (CH, CH2): δ 0.1-0.8 ppm (multiplets)
- Methylene protons (-CH2-CH2OH): δ 1.5 ppm (quartet)
- Methylene protons (-CH2OH): δ 3.7 ppm (triplet)
- Hydroxyl proton (-OH): Variable, typically a broad singlet.

Expected 13C NMR Chemical Shifts (in CDCl3, approximate):

- Cyclopropyl CH2: δ ~5 ppm
- Cyclopropyl CH: δ ~10 ppm
- -CH2-CH2OH: δ ~38 ppm
- -CH2OH: δ ~62 ppm

The following diagram illustrates a general workflow for the analytical characterization of **2- Cyclopropylethanol**:





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Analytical Characterization Workflow

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities or metabolic pathways of **2-Cyclopropylethanol**. While cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational and electronic properties, which can influence metabolic stability and binding affinity, the specific roles of **2-Cyclopropylethanol** in biological systems have not been extensively studied.[3] Researchers are encouraged to investigate the potential biological effects of this compound in their specific areas of interest.

Conclusion

2-Cyclopropylethanol is a commercially accessible and synthetically valuable compound. This guide provides a foundational understanding of its procurement, synthesis, and analysis, which should aid researchers and drug development professionals in its effective utilization. Further investigation into the biological properties of **2-Cyclopropylethanol** is warranted to fully explore its potential in various scientific disciplines.



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